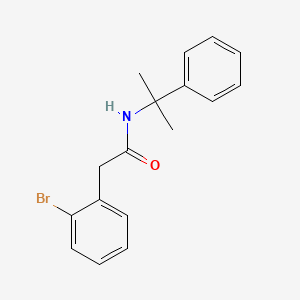

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide

Descripción general

Descripción

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is an organic compound that features a brominated phenyl group and a phenylpropan-2-yl group attached to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide typically involves the following steps:

Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.

Formation of 2-Bromophenylacetyl Chloride: The 2-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

Amidation Reaction: The 2-bromophenylacetyl chloride is reacted with 2-phenylpropan-2-amine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The acetamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. GPR88 Agonists Development

Recent studies have highlighted the compound's relevance in the development of GPR88 agonists. GPR88 is an orphan receptor that has emerged as a promising target for treating psychiatric and neurodegenerative disorders. Research indicates that derivatives of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide can bind effectively to GPR88, leading to the design of novel synthetic agonists with enhanced potency compared to existing compounds like 2-PCCA and 2-AMPP .

Table 1: Comparison of Agonist Potency

| Compound | EC50 (nM) | Binding Site |

|---|---|---|

| 2-PCCA | 45 | Allosteric |

| 2-AMPP | TBD | Allosteric |

| New Derivative | TBD | Allosteric |

2. Anti-inflammatory and Analgesic Properties

The biphenyl structure present in this compound suggests potential anti-inflammatory and analgesic properties. Similar compounds have been documented for their roles as non-steroidal anti-inflammatory drugs (NSAIDs), indicating that this compound may also exhibit such biological activities .

Cosmetic Applications

1. Skin Care Formulations

The compound's efficacy in skin care formulations has been explored, particularly in enhancing the stability and effectiveness of topical products. Research indicates that incorporating biphenyl derivatives into cosmetic formulations can improve their sensory properties and moisturizing effects, making them more appealing to consumers .

Table 2: Effects of Biphenyl Derivatives in Cosmetics

| Property | Effect |

|---|---|

| Moisturizing | Enhanced |

| Stability | Improved |

| Skin Sensation | Positive Impact |

2. Delivery Systems for Active Ingredients

The use of polymers in conjunction with compounds like this compound is being investigated for creating advanced delivery systems for active ingredients in cosmetics. These systems aim to enhance dermal penetration and bioavailability of therapeutic agents, thereby improving overall product efficacy .

Case Studies

1. Structure–Activity Relationship Studies

A comprehensive study conducted on various derivatives of the compound revealed key insights into its structure–activity relationships (SAR). Researchers synthesized multiple analogs and assessed their binding affinities and biological activities, leading to the identification of several promising candidates for further development as GPR88 agonists .

2. Dermatological Efficacy Trials

In vivo trials have been performed to evaluate the dermatological efficacy of formulations containing this compound. The results indicated significant improvements in skin hydration and irritation reduction when applied topically, supporting its use in cosmetic products aimed at sensitive skin conditions .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the acetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromophenylacetamide: Lacks the phenylpropan-2-yl group, resulting in different chemical properties and applications.

N-(2-Phenylpropan-2-yl)acetamide:

2-(2-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is unique due to the presence of both a brominated phenyl group and a phenylpropan-2-yl group, which confer distinct chemical and biological properties

Actividad Biológica

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical formula is . Its synthesis typically involves the following steps:

- Bromination of Phenylacetic Acid : The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.

- Formation of Acyl Chloride : The 2-bromophenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride.

- Amidation Reaction : The acyl chloride is reacted with 2-phenylpropan-2-amine in the presence of a base like triethylamine to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenyl group and the acetamide moiety are crucial for binding to these targets, modulating their activity.

Pharmacological Properties

The compound has been investigated for various pharmacological activities:

- Enzyme Interaction : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

- Neurological Disorders : It has potential applications in developing drugs targeting neurological disorders due to its structural properties that may enhance receptor affinity.

Case Studies and Research Findings

- Dopamine Transporter Binding : In studies examining structure–activity relationships (SAR), compounds similar to this compound demonstrated significant binding affinities for dopamine transporters (DAT), indicating potential use in treating disorders like ADHD or depression .

- Anticoagulant Activity : Related compounds have shown efficacy as anticoagulants, acting on coagulation factors Xa and IXa, which suggests that this compound may also exhibit similar properties .

- Antitumor Activity : Research has indicated that derivatives of this compound can inhibit tumor growth by activating specific receptors involved in cancer cell proliferation and metastasis .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromophenylacetamide | Lacks the phenylpropan-2-yl group | Different pharmacological profile |

| N-(2-Phenylpropan-2-yl)acetamide | No bromination | Reduced binding affinity to DAT |

| 2-(2-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide | Chlorine instead of bromine | Varies in reactivity and biological effects |

Propiedades

IUPAC Name |

2-(2-bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,14-9-4-3-5-10-14)19-16(20)12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHLWSVXEIUHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519348 | |

| Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76440-32-9 | |

| Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.